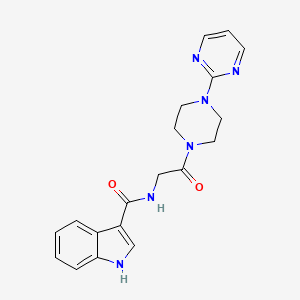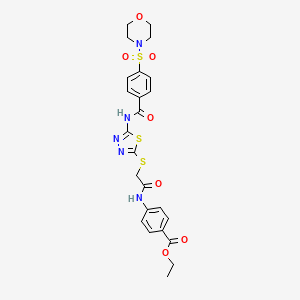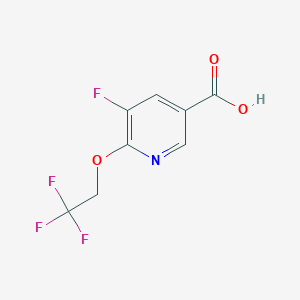![molecular formula C22H20FN5O2 B2686605 2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-fluorobenzyl)acetamide CAS No. 863447-06-7](/img/structure/B2686605.png)
2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-fluorobenzyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a pyrazolo[3,4-d]pyrimidine derivative, which is a class of compounds known for their wide range of biological activities . The presence of the 3,4-dimethylphenyl group and the 4-fluorobenzyl group could potentially influence the compound’s properties and biological activity.
Molecular Structure Analysis
The compound contains a pyrazolo[3,4-d]pyrimidine core, which is a bicyclic structure consisting of a pyrazole ring fused with a pyrimidine ring. It also has a 3,4-dimethylphenyl group and a 4-fluorobenzyl group attached to it.Applications De Recherche Scientifique
Neuroinflammation and PET Imaging Applications
A notable application of this compound is its synthesis and evaluation as a ligand for the translocator protein 18 kDa (TSPO), which is a biomarker for neuroinflammation. The development of novel pyrazolo[1,5-a]pyrimidines, closely related to the compound , has shown subnanomolar affinity for TSPO, comparable to known ligands. These derivatives have been utilized for in vitro autoradiography and positron emission tomography (PET) imaging in rodent models of neuroinflammation, demonstrating their potential as in vivo PET radiotracers. This application is crucial for advancing our understanding of neuroinflammatory processes and developing diagnostic tools for related diseases (Damont et al., 2015).
Radiosynthesis for Imaging Translocator Protein (18 kDa)
Another application involves the radiosynthesis of [18F]PBR111, a selective radioligand developed for imaging the translocator protein (18 kDa) using PET. This compound, within a series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, is designed with a fluorine atom in its structure to facilitate labeling with fluorine-18 and enable in vivo imaging. The synthesis process, which has been fully automated, underscores the compound's utility in non-invasively studying TSPO's role in neuroinflammation and potential neurodegenerative conditions (Dollé et al., 2008).
Potential Antipsychotic Agents
Further research explores the antipsychotic potential of related pyrazolo[3,4-d]pyrimidine derivatives. While not directly mentioning the exact compound, studies have identified derivatives with significant antipsychotic-like profiles in behavioral animal tests. These compounds, including variations such as 2-(diethylamino)-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl] acetamide, offer insights into novel antipsychotic agents that do not interact with dopamine receptors, a common target for existing treatments. This research area may provide a foundation for developing new therapeutic options for psychiatric disorders (Wise et al., 1987).
Orientations Futures
Propriétés
IUPAC Name |
2-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-[(4-fluorophenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN5O2/c1-14-3-8-18(9-15(14)2)28-21-19(11-26-28)22(30)27(13-25-21)12-20(29)24-10-16-4-6-17(23)7-5-16/h3-9,11,13H,10,12H2,1-2H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQRWXXSMTRKLAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NCC4=CC=C(C=C4)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
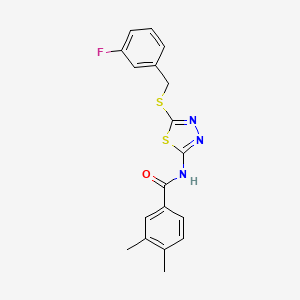
![3-({[(3,5-dichloroanilino)carbonyl]oxy}imino)-1-phenyl-1H-indol-2-one](/img/structure/B2686526.png)
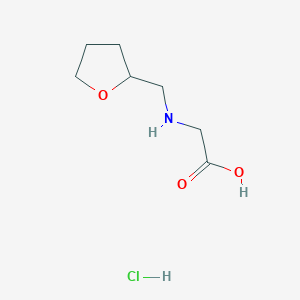
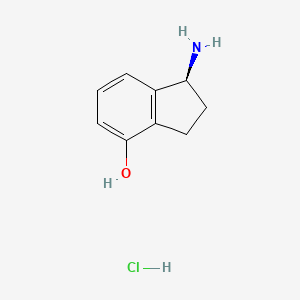
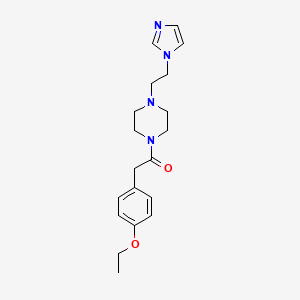
![4-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2686533.png)

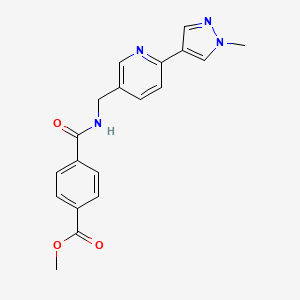

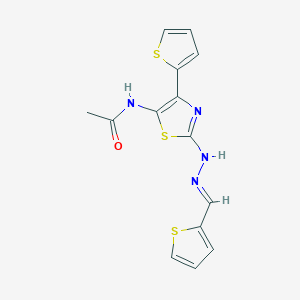
![N-(3-chloro-4-fluorophenyl)-N'-{2-hydroxy-2-[4-(methylsulfanyl)phenyl]ethyl}ethanediamide](/img/structure/B2686539.png)
